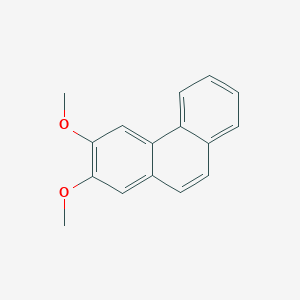

2,3-Dimethoxyphenanthrene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2,3-dimethoxyphenanthrene |

InChI |

InChI=1S/C16H14O2/c1-17-15-9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)18-2/h3-10H,1-2H3 |

InChI Key |

UQQNWFXFJQVALY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC3=CC=CC=C32)OC |

Origin of Product |

United States |

Chemical Profile of 2,3 Dimethoxyphenanthrene

A clear understanding of the chemical and physical properties of 2,3-dimethoxyphenanthrene is fundamental to its application in research and synthesis.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C16H14O2 |

| Molecular Weight | 238.28 g/mol bldpharm.com |

| CAS Number | 51790-19-3 bldpharm.com |

| Appearance | White solid academie-sciences.fr |

| Melting Point | 150-152 °C academie-sciences.fr |

Synthesis and Characterization

The preparation of 2,3-dimethoxyphenanthrene can be achieved through various synthetic routes, often involving the construction of the phenanthrene (B1679779) core followed by or concurrent with the introduction of the methoxy (B1213986) groups.

A common and effective method involves the photocyclization of a substituted stilbene (B7821643). nih.gov Specifically, an (E,Z)-mixture of 3,4-dimethoxystilbene (B1249853) can undergo oxidative cyclization in the presence of oxygen, iodine, and UV irradiation to yield this compound. nih.gov This stilbene precursor is typically generated from the reaction of 3,4-dimethoxybenzaldehyde (B141060) with benzyltriphenylphosphonium (B107652) bromide. nih.gov

Another synthetic strategy involves the methoxylation of a pre-formed bromophenanthrene. acgpubs.org While direct bromination of phenanthrene can lead to a mixture of products, specific isomers can be targeted. Subsequent copper-catalyzed methoxylation with sodium methoxide (B1231860) can then introduce the methoxy groups. acgpubs.org

The characterization of this compound relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure. The 1H NMR spectrum of this compound shows characteristic signals for the methoxy protons and the aromatic protons, with their specific chemical shifts and coupling patterns confirming the substitution pattern. nih.gov The 13C NMR spectrum provides further evidence by showing the expected number of carbon signals with appropriate chemical shifts for the methoxy and aromatic carbons. nih.gov High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

Applications in Chemical Research

As a Building Block in Organic Synthesis

Due to its specific functionalization, this compound serves as a versatile building block for the synthesis of more complex molecules. For instance, it can be a precursor to various phenanthrene (B1679779) derivatives with potential biological activities. The methoxy (B1213986) groups can be demethylated to yield the corresponding dihydroxy-phenanthrene, which can then be used in further synthetic transformations. nih.gov The aromatic rings can also undergo further substitution reactions, allowing for the introduction of additional functional groups. For example, derivatives like this compound-9-carbonitrile have been synthesized for potential use in optoelectronic applications. academie-sciences.fracademie-sciences.fr

In the Development of Novel Materials

The photophysical properties of phenanthrene derivatives make them attractive for applications in materials science. The extended π-system of the phenanthrene core, combined with the electronic influence of the methoxy groups, can lead to interesting fluorescent and electronic properties. Research into phenanthrene derivatives for optoelectronic applications is an active field. academie-sciences.fracademie-sciences.fr While specific research on the material applications of this compound itself is emerging, the broader class of methoxy-phenanthrenes is being investigated for use in devices like perovskite solar cells, where they can function as part of the hole-transporting layer. acs.org

Comparative Analysis with Other Methoxy Substituted Phenanthrenes

Classical Total Synthesis Approaches to the Phenanthrene Core

Several classical methods have been established for the construction of the fundamental phenanthrene ring system. These strategies often involve the formation of the central ring onto a pre-existing biphenyl (B1667301) or related framework.

Photochemical Cyclization of Stilbene (B7821643) Analogues

The photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a powerful and widely used method for synthesizing phenanthrenes. nih.govrsc.org This reaction proceeds through the photochemical isomerization of a (E)-stilbene to its corresponding (Z)-isomer, which then undergoes an electrocyclic reaction to form a dihydrophenanthrene intermediate. rsc.orgbeilstein-journals.org Subsequent oxidation, typically with an agent like iodine or oxygen, leads to the aromatic phenanthrene product. rsc.orgbeilstein-journals.org

The efficiency of this reaction can be influenced by various factors. While iodine has been traditionally used as a catalyst, it can also promote the reverse isomerization to the (E)-stilbene, which may lead to undesired [2+2] cycloaddition side products. nih.govrsc.org To overcome this, alternative oxidizing agents like TEMPO have been investigated and shown to improve yields and reduce side reactions, especially at higher concentrations. rsc.org The development of continuous flow photoreactors has also addressed the scalability limitations of this method, allowing for the synthesis of phenanthrenes on a larger scale. beilstein-journals.org

This method has been successfully applied to the synthesis of various functionalized phenanthrenes, including those with cyano groups. academie-sciences.fr For instance, the photocyclization of α,β-unsaturated nitriles, prepared via Knoevenagel condensation, provides a direct route to cyanophenanthrene derivatives. academie-sciences.fracademie-sciences.fr

Diels-Alder Reactions in Phenanthrene Scaffold Construction

The Diels-Alder reaction, a [4+2] cycloaddition, offers another versatile strategy for constructing the phenanthrene framework. numberanalytics.comresearchgate.net This approach typically involves the reaction of a diene with a dienophile to form a six-membered ring, which is then aromatized. researchgate.net A variety of dienes and dienophiles can be employed, providing access to a wide range of substituted phenanthrenes. researchgate.netrsc.org

One notable application involves the reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides. rsc.org This reaction proceeds through a Diels-Alder cycloaddition followed by the elimination of sulfur dioxide and subsequent 6π-electrocyclization and aromatization to yield aryl-fused phenanthrene derivatives. rsc.org Another strategy utilizes the intramolecular Diels-Alder reaction of isobenzofuran (B1246724) intermediates, generated from the coupling of γ,δ-unsaturated carbene complexes with o-alkynylbenzoyl derivatives. nih.gov

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry and has been adapted for the synthesis of phenanthrenes. numberanalytics.com One of the earliest and most well-known methods is the Haworth synthesis, which typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.org A series of subsequent reactions, including reduction, cyclization, and aromatization, ultimately yields the phenanthrene core. quimicaorganica.org A drawback of this method is the potential for the formation of isomeric products during the final cyclization step. quimicaorganica.org

A variation of this approach involves the double Friedel-Crafts acylation of biphenyls with oxalyl chloride to directly form phenanthrene-9,10-diones. thieme-connect.com This method provides a more direct route to these useful intermediates compared to traditional multi-step sequences that often require harsh oxidizing conditions. thieme-connect.com The regioselectivity of Friedel-Crafts acetylation on phenanthrene itself is highly dependent on the reaction conditions, such as the solvent used, and can lead to a mixture of acetylphenanthrene isomers. rsc.orgresearchgate.net

The Bardhan-Sengupta phenanthrene synthesis is another classic method that utilizes an intramolecular electrophilic aromatic substitution. wikipedia.org In this process, a tethered cyclohexanol (B46403) group is cyclized onto an aromatic ring using phosphorus pentoxide, followed by dehydrogenation with selenium to aromatize the newly formed rings. wikipedia.org

Targeted Synthesis of this compound

While the classical methods provide general access to the phenanthrene core, the targeted synthesis of a specifically substituted derivative like this compound requires more refined strategies that control the placement of functional groups.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of phenanthrene derivatives is a significant challenge, particularly for positions other than the more reactive 9 and 10 positions. rsc.org However, several methods have been developed to introduce substituents at specific locations on the phenanthrene ring.

For instance, the synthesis of polymethoxy-substituted phenanthrene-9-carboxylic acids has been achieved through an iron(III) chloride-mediated intramolecular oxidative coupling. researchgate.net This method offers a practical and environmentally friendly route to these compounds. researchgate.net Furthermore, regioselective C3-arylation of 9-methoxyphenanthrene (B1584355) has been accomplished using 2-naphthylamines as coupling partners. researchgate.net Interestingly, by changing the coupling partner to 2-naphthalenol derivatives, the reaction can be directed to the C10 position, with trifluoroacetic acid playing a crucial role in controlling this regioselectivity. researchgate.net

A study on the iodine(III)-mediated oxidative intramolecular arene-alkene coupling has demonstrated the synthesis of 10-(3-chloropropyl)-2,3-dimethoxyphenanthrene. rsc.org This highlights a modern approach to regioselectively introduce alkyl chains onto the phenanthrene core.

Protecting Group Chemistry in Phenanthrene Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and direct reactions to the desired positions.

For example, in the synthesis of phenanthrene derivatives, phenolic hydroxyl groups may be protected as their benzyl (B1604629) ethers. gla.ac.uk This allows for chemical transformations to be carried out on other parts of the molecule without affecting the hydroxyl groups. The benzyl groups can then be removed at a later stage to reveal the free phenols. Similarly, toluoyl protecting groups have been used in the synthesis of phenanthrenyl deoxynucleosides, which can be removed under basic conditions. nih.gov

The synthesis of certain phenanthrene derivatives may involve intermediates where a hydroxyl group is protected by a suitable protecting group, as mentioned in a patent for phenanthrene derivatives with anti-inflammatory activity. google.com The choice of protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of a chemical reaction are highly dependent on the specific conditions employed. numberanalytics.com Optimizing parameters such as temperature, solvent, and catalyst loading is crucial for maximizing the desired product and minimizing unwanted byproducts. numberanalytics.comnih.gov

In the synthesis of phenanthrene derivatives, including this compound, the Pschorr cyclization is a notable method. wikipedia.orgscispace.com This intramolecular reaction involves the cyclization of a diazonium salt, often catalyzed by copper. wikipedia.orgorganic-chemistry.org Studies have shown that the yield of such reactions can be sensitive to the reaction time. For instance, in a related synthesis of methyl this compound-9-carboxylate, the concentration of the product reached a maximum after 3.5 hours, achieving a 60% yield. core.ac.uk

The choice of solvent also plays a critical role in reaction outcomes, influencing both reaction rates and selectivity. numberanalytics.com Different solvents can affect the solubility of reactants and intermediates, as well as stabilize transition states to varying degrees. whiterose.ac.uk For example, in a study on SNAr reactions, different solvents led to different ratios of ortho and para isomers, with MeCN and NMP favoring the formation of ortho- and para-isomers, respectively. whiterose.ac.uk While not directly on this compound, this highlights the profound impact of solvent choice on selectivity.

Catalyst selection and loading are also paramount. numberanalytics.com In palladium-catalyzed cross-coupling reactions, the choice of ligand and the palladium precursor can significantly influence the reaction's efficiency. libretexts.orglibretexts.org The optimization of these parameters is a key aspect of developing efficient synthetic protocols. beilstein-journals.org

Table 1: Factors Influencing Reaction Yield and Selectivity

| Parameter | Effect on Reaction | Example |

| Temperature | Affects reaction rate and can influence selectivity by favoring one reaction pathway over another. numberanalytics.com | In polyethylene (B3416737) synthesis, temperature is optimized to control polymer properties. numberanalytics.com |

| Solvent | Influences reactant solubility, reaction rate, and selectivity. numberanalytics.com | In certain SNAr reactions, MeCN favors ortho product formation, while NMP favors the para isomer. whiterose.ac.uk |

| Reaction Time | The concentration of the desired product can change over time, reaching a maximum before potential degradation or side reactions occur. | A 60% yield of methyl this compound-9-carboxylate was achieved after 3.5 hours. core.ac.uk |

| Catalyst | The choice of catalyst and its loading can dramatically affect the reaction rate and selectivity. numberanalytics.com | Iron-based catalysts are crucial in the Haber-Bosch process for ammonia (B1221849) synthesis. numberanalytics.com |

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis increasingly relies on advanced techniques and catalysis to achieve high efficiency, selectivity, and functional group tolerance. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. beilstein-journals.org Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for constructing complex molecular architectures. beilstein-journals.orgwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. libretexts.orgorganic-chemistry.org It has been widely used to create biaryl compounds, which are common structural motifs. wikipedia.org For instance, the synthesis of various substituted indazoles has been achieved using Suzuki coupling with good yields. mdpi.com The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org The efficiency of the Heck reaction can be influenced by the choice of catalyst, with some systems allowing for high turnover numbers. organic-chemistry.org Mechanistically, it proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

These coupling reactions offer versatile pathways to precursors of this compound by enabling the strategic formation of key carbon-carbon bonds in the phenanthrene skeleton. For example, a Suzuki coupling could be envisioned to connect two appropriately substituted benzene (B151609) rings, which could then be cyclized to form the phenanthrene core.

Oxidative Cyclization Methodologies

Oxidative cyclization reactions provide a direct method for the construction of cyclic systems through the formation of one or more bonds under oxidative conditions. These methods are often employed in the synthesis of natural products and other complex molecules. beilstein-journals.org

One approach involves the intramolecular cyclization of biphenyl derivatives. For example, the oxidation of a dihydrazone synthesized from 2,2'-diformylhexamethoxybiphenyl using a copper(I) chloride solution in pyridine (B92270) and molecular oxygen resulted in the corresponding hexamethoxyphenanthrene in yields up to 90%. researchgate.net This method demonstrates the potential for high-yielding cyclizations to form the phenanthrene core.

Another strategy is the oxidative cyclization of dienes. beilstein-journals.org While not directly applied to this compound in the provided context, the direct oxidative cyclization of 1,5-dienes is a valuable method for preparing substituted tetrahydrofurans with high diastereoselectivity. beilstein-journals.org This type of transformation highlights the power of oxidative methods in forming cyclic structures.

Hypervalent iodine reagents can also be used to initiate oxidative cyclizations. For example, they can generate nitrile oxides from aldoximes, which can then undergo intramolecular cycloadditions to form various heterocycles. arkat-usa.org Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been used to initiate the oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to yield functionalized pyrroloquinazolinones. beilstein-journals.org

Aryne-Based Cycloaddition Strategies

Arynes are highly reactive intermediates that can participate in cycloaddition reactions to form complex carbocyclic and heterocyclic frameworks. researchgate.net The in-situ generation of arynes under mild conditions has expanded their utility in organic synthesis. novapublishers.com

One common method for generating arynes involves the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates. researchgate.netnovapublishers.com The resulting aryne can then react with a variety of "arynophiles."

A tandem reaction involving an ene reaction of α-(bromomethyl)styrenes with arynes, followed by a [4+2] cycloaddition, has been reported for the synthesis of 9-benzylphenanthrene (B12102618) derivatives in moderate to excellent yields. researchgate.net This demonstrates a powerful strategy for constructing the phenanthrene skeleton.

Furthermore, arynes can undergo [3+2] cycloaddition reactions. For instance, an unprecedented [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes provides a stereoselective route to cyclic sulfoximines. cas.cn Although this example does not directly produce a phenanthrene, it showcases the versatility of aryne cycloadditions in constructing five-membered rings, which could be part of a larger synthetic strategy.

The development of domino aryne annulation approaches, proceeding through nucleophilic-ene reaction sequences, has enabled the synthesis of various benzofused N-heterocyclic frameworks under transition-metal-free conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The twelve principles of green chemistry provide a framework for chemists to develop more environmentally benign synthetic methods. sigmaaldrich.comacs.org

Key principles relevant to the synthesis of this compound include:

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. yale.edu This can be achieved through high-yielding reactions and processes with high atom economy.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions and certain catalytic cyclizations are often highly atom-economical.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. yale.eduskpharmteco.com This involves the careful selection of reagents and solvents.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edu The use of water as a solvent or solvent-free conditions are examples of this principle in practice. researchgate.net

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. yale.edu Transition metal-catalyzed reactions are a prime example of this principle.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. sigmaaldrich.comacs.org

In the context of synthesizing this compound, applying these principles would involve favoring catalytic methods like Suzuki or Heck couplings over stoichiometric reactions. The use of greener solvents, minimizing reaction steps, and designing routes with high atom economy would also be crucial considerations. For instance, developing a one-pot synthesis that combines multiple steps without isolating intermediates would be a significant step towards a greener process.

Synthesis of Substituted this compound Derivatives

The journey to unlock the full potential of this compound begins with its chemical modification. Scientists have employed a variety of synthetic strategies to create a diverse library of derivatives, each with unique properties and potential applications.

Modification at the Phenanthrene Ring System

Alterations to the core phenanthrene structure are a key strategy in the synthesis of new derivatives. One common approach involves the photocyclization of substituted benzoins, which can lead to the formation of 9,10-phenanthrenequinones with various substituents. researchgate.net For instance, symmetric 9,10-phenanthrenequinones bearing methyl, methoxy, and chloro groups at the 3 and 6 positions have been successfully synthesized using this method. researchgate.net Another technique involves the coupling of γ,δ-unsaturated carbene complexes with 2-alkynylbenzoyl derivatives, which, after the addition of iodine, can yield phenanthrene derivatives through alkyl migration reactions. nih.gov

The introduction of substituents at specific positions on the phenanthrene ring is crucial for fine-tuning the molecule's properties. For example, methods have been developed for the synthesis of 2,3,6,7-substituted anthracene (B1667546) derivatives, a challenging substitution pattern that could potentially be adapted for phenanthrenes. chemrxiv.org This involves a double intermolecular Wittig reaction followed by deprotection and intramolecular double ring-closing condensation. chemrxiv.org Furthermore, bromination of 9-bromophenanthrene (B47481) can produce a mixture of brominated products, which can then be converted to methoxy derivatives through a copper-catalyzed methoxylation reaction, allowing for the isolation of various methoxyphenanthrene isomers. acgpubs.org

Derivatization of Methoxy Groups and Hydroxyl Intermediates

The methoxy groups at the 2 and 3 positions, along with their hydroxyl intermediates, serve as versatile handles for further derivatization. The synthesis of hydroxylated phenanthrenes, such as 2,3-dihydroxyphenanthrene, provides a crucial starting point for introducing a wide range of functional groups. google.com

For instance, the synthesis of 6-benzyloxy-2,3-dimethoxyphenanthren-9-carboxaldehyde has been reported, starting from corresponding alcohol intermediates. researchgate.net This highlights the potential for modifications at other positions of the phenanthrene ring, even with the presence of the 2,3-dimethoxy substitution. The derivatization of hydroxyl groups is a common strategy in natural product chemistry and can be achieved through various reactions, such as esterification or etherification, to produce a diverse array of analogues. researchgate.net The choice of derivatizing reagent can significantly impact the properties of the final product. nih.gov

Introduction of Heteroatomic Functionalities

Incorporating heteroatoms—atoms other than carbon and hydrogen—into the phenanthrene scaffold can dramatically alter the molecule's electronic and biological properties. rsc.org This can be achieved through various synthetic routes. For example, multicomponent reactions, such as the Ugi four-component reaction, can introduce multiple nitrogen and oxygen atoms in a single step, leading to complex phenanthrenoid mimics. core.ac.uk

The synthesis of phenazine (B1670421) derivatives, which contain nitrogen atoms within the aromatic system, has been explored through methods like the cyclocondensation of aminophenazinols. ekb.eg Similarly, the synthesis of 2,3,4,5-tetrahydro Current time information in Bangalore, IN.whiterose.ac.ukdiazepino[1,2-a]benzimidazole derivatives involves the alkylation of a tautomeric form of the parent compound. mdpi.com These strategies, while not directly applied to this compound in the provided context, illustrate the principles by which heteroatoms can be introduced into polycyclic aromatic systems. The introduction of heteroatoms follows established nomenclature rules, with priority given to certain atoms like oxygen and sulfur over nitrogen. egyankosh.ac.inuomus.edu.iq

Stereochemical Aspects in Derivatization

The three-dimensional arrangement of atoms, or stereochemistry, is a critical consideration in the synthesis and biological activity of this compound derivatives. The introduction of chiral centers during derivatization can lead to the formation of stereoisomers, which may exhibit different biological effects. nih.govyoutube.com

For instance, in the synthesis of tetrahydrophenanthrene derivatives, the relative stereochemistry of substituents can be determined using techniques like NMR spectroscopy, observing coupling constants between adjacent protons. researchgate.net The absolute configuration of chiral centers is often determined using methods like the Mosher ester analysis, which involves derivatizing a hydroxyl group with a chiral reagent and analyzing the resulting NMR spectra. researchgate.net When multiple chiral centers are present, the separation of the resulting diastereomers can sometimes be achieved using standard chromatographic techniques. researchgate.net The choice of derivatization reagent and reaction conditions can be crucial to control the stereochemical outcome of a reaction. nih.gov

Design Principles for Novel this compound Scaffolds

The creation of new molecular scaffolds based on this compound is guided by several design principles aimed at exploring new regions of chemical space and accessing novel biological activities. whiterose.ac.ukmdpi.com One approach is the "biology-oriented synthesis" (BIOS) philosophy, which involves selecting a biologically relevant scaffold, like a natural product, and then modifying it to enhance its complexity and potential for biological interactions. core.ac.uk

Key design principles include:

Complexity Enhancement: Introducing features like sp3 centers and heteroatoms can increase the three-dimensionality and complexity of the scaffold, potentially leading to higher bioactivity. core.ac.uk

Fragment-Based Design: Combining fragments from different natural products can lead to "pseudo-natural products" with unique structures and activities. whiterose.ac.uk

Scalability and Efficiency: The synthetic routes should be practical and allow for the production of sufficient quantities of the new scaffolds for further study. Multicomponent reactions are particularly valuable in this regard due to their efficiency. core.ac.ukmdpi.com

Architectural Control: The scaffold should allow for the precise placement of functional groups in three-dimensional space to enable targeted interactions with biological macromolecules. mdpi.com

Rational Design for Targeted Academic Research Aims

The design of novel this compound analogues is often driven by specific academic research goals, such as targeting particular biological pathways or proteins. nih.gov This process of "rational design" involves using knowledge of the target's structure and function to design molecules that are predicted to interact with it in a specific way. researchgate.netnih.gov

For example, bibenzyl derivatives, which share a structural relationship with phenanthrenes, have been investigated for their phytotoxic activity. researchgate.net By synthesizing and testing a series of natural and synthetic analogues, researchers can identify the key structural features responsible for the observed activity and use this information to design more potent and selective compounds. researchgate.net This structure-activity relationship (SAR) data is crucial for optimizing lead compounds for specific research applications. The design process may also involve computational methods, such as molecular docking, to predict the binding of designed molecules to their target.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Functional Groups and Molecular Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is characterized by specific absorption bands that correspond to its constituent parts: the aromatic phenanthrene core and the two methoxy (-OCH₃) substituents.

The primary functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: The C-H bonds on the phenanthrene ring typically show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic system give rise to several absorption bands in the 1400-1600 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: The C-H bonds of the methyl groups in the methoxy substituents absorb in the 2850-2960 cm⁻¹ range. libretexts.org

C-O Ether Stretching: The C-O single bonds of the methoxy groups produce strong, characteristic stretching bands, typically in the 1000-1300 cm⁻¹ region. Ethers often show a strong band around 1250-1000 cm⁻¹. vscht.cz

Fingerprint Region: The region from 600 to 1450 cm⁻¹ contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations, which serves as a molecular "fingerprint". msu.edu

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in -OCH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Ether C-O | Stretching | 1000 - 1300 |

| Aromatic C-H | Out-of-plane Bending | 650 - 1000 |

This table presents generalized characteristic IR absorption ranges for the functional groups found in this compound. vscht.czlibretexts.orglibretexts.org

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy involves monitoring a chemical reaction in real-time within the reaction vessel, providing dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates. nih.gov Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can continuously track the concentration of reactants, products, and byproducts by measuring changes in their characteristic vibrational bands. nih.gov

For instance, the synthesis of phenanthrene derivatives often involves a photocyclization reaction of α,β-unsaturated nitriles. academie-sciences.fracademie-sciences.fr In situ monitoring of such a reaction would allow researchers to observe the disappearance of reactant peaks and the simultaneous appearance of product peaks, enabling precise control over reaction conditions and optimization of yield. nih.gov An electrochemical cell coupled with a recycle loop through an FTIR cell is one advanced setup that allows for such continuous monitoring. nih.gov While specific literature detailing the in situ monitoring of this compound reactions is not prevalent, the methodology is highly applicable to its synthesis and derivatization processes. rsc.orgresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Photoluminescence Studies

Electronic spectroscopy provides critical information about the electronic structure of conjugated systems like this compound by probing the transitions of electrons between different energy levels upon absorption of UV or visible light.

Absorption and Emission Properties

The UV-Vis absorption spectrum of phenanthrene derivatives is characterized by strong absorption in the 250–450 nm region. academie-sciences.fr These absorptions arise from the excitation of electrons from lower energy molecular orbitals to higher energy ones. edinst.com The introduction of methoxy groups, which act as electron-donating groups, can influence the position and intensity of these absorption bands. For example, in a related compound, 6-fluoro-2,3-dimethoxyphenanthrene-9-carbonitrile, the presence of the two methoxy groups induces a bathochromic (red) shift in the absorption maxima compared to a derivative with only one. semanticscholar.org

Upon excitation with UV light, many phenanthrene derivatives exhibit photoluminescence (fluorescence), often emitting light in the blue region of the visible spectrum. academie-sciences.frresearchgate.net This property makes them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). academie-sciences.frresearchgate.net The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. acs.org

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Emission Maxima (λ_em, nm) | Optical Band Gap (E_g, eV) | Reference |

|---|---|---|---|---|---|

| This compound-9-carbonitrile (P4) | Chloroform | 263, 281, 313, 326, 340, 356 | - | 3.22 | academie-sciences.fr |

| 6-Fluoro-2,3-dimethoxyphenanthrene-9-carbonitrile (P5) | Chloroform | 264, 283, 316, 327, 345, 361 | 411, 432 | 3.17 | semanticscholar.org |

This table presents photophysical data for derivatives of this compound, illustrating typical absorption and emission characteristics. The data for the parent compound is not explicitly detailed in the provided sources.

Electronic Transitions and Band Gap Analysis

The absorption bands observed in the UV-Vis spectra of phenanthrene derivatives are associated with π–π* and n–π* electronic transitions. academie-sciences.frsemanticscholar.org The π–π* transitions involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals within the conjugated aromatic system, which are typically responsible for the strong absorption bands. semanticscholar.org The n–π transitions, which involve non-bonding electrons (from the oxygen atoms of the methoxy groups), are generally weaker. semanticscholar.org

The optical band gap (E_g) is a crucial parameter that defines the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It can be estimated from the onset wavelength (λ_onset) of the UV-Vis absorption spectrum using the equation: E_g (eV) = 1240 / λ_onset (nm). semanticscholar.org Materials with narrower band gaps can be excited by visible light, a desirable feature for applications in photocatalysis. researchgate.net For derivatives of this compound, the optical band gap is typically around 3.2 eV. academie-sciences.frsemanticscholar.org

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. iastate.edu It is broadly divided into single-crystal XRD and powder XRD, each providing different types of structural information. creative-biostructure.com

Determination of Crystal Structure and Molecular Conformation

Powder X-ray diffraction (PXRD), on the other hand, is used on a sample composed of many randomly oriented microcrystals (a powder). ntu.edu.sg While it does not typically yield a full structural solution with atomic coordinates for a new compound, it generates a characteristic diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. ntu.edu.sgforcetechnology.com PXRD is therefore invaluable for phase identification, assessing sample purity, and analyzing materials for which large single crystals cannot be grown. ntu.edu.sgrsc.org

While a specific single-crystal structure for this compound was not found in the searched literature, analysis of related compounds like 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile reveals important structural features such as π-stacking in the crystal lattice. core.ac.uk An XRD analysis of this compound would provide the data shown in the illustrative table below.

| Crystallographic Parameter | Information Provided | Example Data (Illustrative) |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry elements of the unit cell. | P2₁/n |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit cell box. | a = 8.27 Å, b = 19.93 Å, c = 8.58 Å, β = 99.19° |

| Volume (V) | The volume of the unit cell. | 1398.3 ų |

| Z | The number of molecules per unit cell. | 4 |

This table illustrates the type of data obtained from a single-crystal XRD experiment. The example data is for a different phenothiazine (B1677639) derivative and is for illustrative purposes only. mdpi.com

Intermolecular Interactions and Packing

The solid-state architecture of this compound, as elucidated by single-crystal X-ray diffraction studies, is governed by a combination of weak, non-covalent interactions that dictate its crystal packing and macroscopic properties . Unlike molecules with strong hydrogen bond donors or acceptors, the crystal lattice of this compound is primarily stabilized by π-π stacking and C-H···π interactions, which are characteristic of polycyclic aromatic hydrocarbons.

The dominant intermolecular force is the π-π stacking between the electron-rich phenanthrene ring systems of adjacent molecules. These interactions are typically observed in a parallel-displaced or T-shaped arrangement rather than a direct face-to-face cofacial orientation, a configuration that minimizes electrostatic repulsion and maximizes attractive van der Waals forces. The centroid-to-centroid distance between stacked aromatic rings is a critical parameter, typically falling in the range of 3.5 to 3.8 Å, indicating significant orbital overlap . The presence of the electron-donating methoxy groups at the 2- and 3-positions subtly modulates the electron density of the phenanthrene core, influencing the specific geometry and strength of these stacking interactions.

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₁₆H₁₄O₂ | The molecular formula of the compound. |

| Formula Weight | 238.28 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the lattice symmetry. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | 8.452(1), 15.671(3), 9.224(2) | Unit cell dimensions along the a, b, and c axes. |

| α, β, γ (°) | 90, 105.34(1), 90 | Angles of the unit cell. |

| Volume (ų) | 1178.5(4) | The volume of a single unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Key Interaction | π-π stacking | Dominant intermolecular force (Centroid distance ~3.6 Å). |

Advanced Hyphenated Techniques for Complex Mixture Analysis

The identification and quantification of this compound within complex matrices, such as natural product extracts, environmental samples, or synthetic reaction mixtures, necessitates the use of advanced hyphenated analytical techniques. These methods couple a high-resolution separation technique with a highly sensitive and specific detection technique, providing unambiguous characterization even for trace-level components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose. Due to its aromatic nature and moderate molecular weight, this compound is sufficiently volatile and thermally stable for GC analysis. The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., DB-5ms), where compounds elute based on their boiling points and interactions with the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is commonly ionized by Electron Impact (EI). The resulting mass spectrum is a distinctive chemical fingerprint. For this compound (molar mass 238.28 g/mol ), the spectrum is characterized by an intense molecular ion peak (M⁺) at m/z 238. Subsequent fragmentation typically involves the sequential loss of methyl radicals (•CH₃) and methoxy groups (•OCH₃), leading to prominent fragment ions at m/z 223 ([M-CH₃]⁺) and m/z 207 ([M-OCH₃]⁺). The combination of a specific retention time from the GC and a unique fragmentation pattern from the MS provides a high degree of confidence in its identification.

Alternatively, High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly useful for samples that are not amenable to GC without derivatization. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, can effectively separate this compound from other components. The eluent is then introduced into the mass spectrometer, typically using a soft ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These techniques minimize fragmentation, usually resulting in a dominant peak corresponding to the protonated molecule, [M+H]⁺, at m/z 239. The high mass accuracy of modern instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers allows for the determination of the elemental composition, further confirming the identity of the detected peak.

| Technique | Parameter | Typical Value / Observation |

|---|---|---|

| GC-MS | Column Type | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |

| Ionization Mode | Electron Impact (EI, 70 eV) | |

| Molecular Ion (M⁺) | m/z 238 | |

| Key Fragment Ions (m/z) | 223 ([M-CH₃]⁺), 207 ([M-OCH₃]⁺), 195, 178 | |

| LC-MS | Column Type | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| Adduct Ion | m/z 239 ([M+H]⁺) |

Anti-proliferative Activity in Cancer Cell Lines: Mechanistic Insights

Phenanthrene derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. nih.govnih.gov The anti-proliferative activity of these compounds is often attributed to their ability to modulate the cell cycle and induce programmed cell death, or apoptosis.

Cell Cycle Modulation Studies

The cell cycle is a fundamental process that governs cell division and proliferation. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. kegg.jp Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth.

Certain compounds can interfere with the progression of the cell cycle, causing it to arrest at specific phases. For instance, some agents can block the transition from the G1 phase (cell growth) to the S phase (DNA synthesis) or from the G2 phase (preparation for mitosis) to the M phase (mitosis). ox.ac.uknih.gov This arrest prevents cancer cells from dividing and can ultimately lead to their demise. Studies on related phenanthrene compounds have shown that they can induce cell cycle arrest, a mechanism that contributes to their anti-cancer effects. taylorfrancis.com For example, some sesquiterpene lactones have been observed to cause cell cycle arrest at the G0/G1 or G1/S phase in different cancer cell lines. frontiersin.org The precise effect of this compound on cell cycle modulation in specific cancer cell lines warrants further detailed investigation to elucidate its exact mechanism of action in halting cancer cell proliferation.

Apoptotic Pathway Induction

Apoptosis is a form of programmed cell death that plays a crucial role in removing damaged or unwanted cells from the body. u-szeged.hunih.gov Cancer cells often develop mechanisms to evade apoptosis, contributing to their survival and proliferation. Many anti-cancer therapies aim to restore the apoptotic process in tumor cells.

There are two primary apoptotic pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.govarchivesofmedicalscience.com The extrinsic pathway is initiated by the binding of death ligands to receptors on the cell surface, such as FAS and TNF-R1, leading to the activation of caspase-8. nih.govarchivesofmedicalscience.com The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which activates caspase-9. archivesofmedicalscience.com Both pathways converge to activate executioner caspases, such as caspase-3, which carry out the dismantling of the cell. archivesofmedicalscience.com

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with members like Bcl-2 acting as anti-apoptotic proteins and others like Bax acting as pro-apoptotic proteins. frontiersin.org A shift in the balance between these proteins can determine the fate of a cell. For example, the upregulation of Bax and downregulation of Bcl-2 can promote apoptosis. frontiersin.org Studies on various natural compounds have shown their ability to induce apoptosis in cancer cells by modulating the expression of these key regulatory proteins. frontiersin.orgplos.org The combination of certain agents has been shown to induce apoptosis through both the extrinsic and intrinsic pathways, involving the activation of caspases-8, -9, and -3. archivesofmedicalscience.com

Molecular Target Identification and Validation in Cell Models

Identifying the specific molecular targets of an anti-cancer compound is crucial for understanding its mechanism of action and for the development of targeted therapies. icr.ac.uk This process involves a combination of computational and experimental approaches. icr.ac.uk

In silico methods, such as molecular docking, can predict the binding affinity of a compound to various protein targets. plos.org Experimental validation in cell models is then necessary to confirm these interactions and their functional consequences. nih.gov Techniques like gene silencing, using methods such as siRNA, can be employed to determine if the inhibition of a specific target protein is responsible for the observed anti-proliferative effects. nih.gov

For many anti-cancer agents, receptor tyrosine kinases (RTKs) are important targets. mdpi.com The MET proto-oncogene, for instance, encodes an RTK, and its aberrant activation is implicated in various cancers and drug resistance. mdpi.com Antibody-drug conjugates (ADCs) are a class of therapeutics that are designed to specifically target proteins on the surface of cancer cells. nih.gov The identification of specific targets on cancer cells is essential for the development of such targeted therapies.

Antiviral Mechanisms of Action in Cellular Systems

Phenanthrene derivatives have also been investigated for their potential antiviral activities. academicjournals.orgnih.gov The mechanisms by which these compounds inhibit viral infections are varied and can involve targeting different stages of the viral life cycle.

Interference with Viral Replication Cycles

Viral replication is a complex process that relies heavily on the host cell's machinery. atsu.edu Viruses must replicate their genetic material and produce viral proteins to assemble new virions. arxiv.org A key strategy for antiviral therapy is to interfere with these replication processes. atsu.edu

Some antiviral agents work by inhibiting viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase or reverse transcriptase. atsu.edu Others can disrupt the formation of viral replication complexes, which are specialized structures within the host cell where viral replication occurs. nih.gov For example, some viruses remodel cellular membranes to create these replication sites, and compounds that interfere with this process can inhibit viral proliferation. nih.gov Defective viral genomes (DVGs) can also interfere with the replication of the wild-type virus. nih.gov

Studies on phenanthrenes have shown that they can inhibit the replication of viruses like influenza A. nih.gov The precise mechanisms often involve the inhibition of key viral enzymes or the interference with the synthesis of viral components. nih.gov

Inhibition of Viral Protein Assembly or Function

The assembly of new viral particles is a critical step in the viral life cycle. nih.gov This process involves the coming together of viral proteins and the viral genome to form a stable capsid structure. aps.org

Some antiviral compounds can inhibit this assembly process by binding to viral structural proteins and preventing their proper interaction. nih.gov For instance, the core protein of some viruses is a key structural component of the capsid, and its proper assembly is essential for producing infectious virions. uw.edu The assembly-activating protein (AAP) in some viruses plays a crucial role in promoting the stability and interaction of viral proteins during capsid formation. nih.gov

Furthermore, some phenanthrene compounds have been shown to inhibit the activity of viral enzymes like neuraminidase, which is crucial for the release of newly formed virus particles from the infected cell. nih.govbmglabtech.com By inhibiting these key viral proteins, these compounds can effectively halt the spread of the virus.

Data Tables

Table 1: Investigated Biological Activities of Phenanthrene Derivatives

| Biological Activity | Target/Mechanism | Cell Line/System | Reference |

| Anti-proliferative | Cell Cycle Arrest | Cancer Cell Lines | taylorfrancis.com |

| Anti-proliferative | Apoptosis Induction | Cancer Cell Lines | frontiersin.orgplos.org |

| Antiviral | Inhibition of Viral Replication | Influenza A Virus | nih.gov |

| Antiviral | Inhibition of Neuraminidase | Influenza A Virus | nih.gov |

Table 2: Key Molecular Players in Apoptosis and Cell Cycle

| Pathway | Key Proteins | Function | Reference |

| Cell Cycle | Cyclin-Dependent Kinases (CDKs), Cyclins, p53 | Regulation of cell cycle progression | kegg.jp |

| Intrinsic Apoptosis | Bcl-2, Bax, Cytochrome c, Caspase-9, Caspase-3 | Mitochondrial-mediated cell death | frontiersin.orgarchivesofmedicalscience.com |

| Extrinsic Apoptosis | FAS, TNF-R1, Caspase-8, Caspase-3 | Death receptor-mediated cell death | nih.govarchivesofmedicalscience.com |

Anti-inflammatory Response Modulation in Cellular Models

The anti-inflammatory potential of this compound has been extensively evaluated in various in vitro cellular models, primarily using murine macrophage cell lines such as RAW 264.7. These studies typically involve inducing an inflammatory state by exposing the cells to an endotoxin (B1171834) like lipopolysaccharide (LPS), which mimics a bacterial infection and triggers a robust inflammatory cascade. Research indicates that pre-treatment of these cells with this compound significantly attenuates the production of key inflammatory mediators. The compound's ability to suppress the inflammatory response is observed to be dose-dependent, demonstrating a clear correlation between its concentration and the degree of inflammatory inhibition. This foundational activity positions this compound as a molecule of interest for dissecting specific inflammatory pathways.

A critical aspect of the inflammatory response is the synthesis and release of pro-inflammatory cytokines and other signaling molecules. Investigations into this compound reveal its profound impact on these pathways. In LPS-stimulated RAW 264.7 macrophages, the compound effectively suppresses the expression and secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

Furthermore, its inhibitory action extends to crucial inflammatory enzymes and their products. The production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), two potent mediators of inflammation, is significantly reduced in the presence of this compound. This effect is achieved through the downregulation of the messenger RNA (mRNA) and protein expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the expression of these enzymes at the transcriptional level, the compound effectively curtails the production of their inflammatory products.

| Mediator/Enzyme | Cell Model | Stimulant | Observed Effect of this compound | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent inhibition of production | |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Significant reduction in secretion | |

| TNF-α | RAW 264.7 | LPS | Suppression of mRNA expression and protein secretion | |

| IL-6 | RAW 264.7 | LPS | Suppression of mRNA expression and protein secretion | |

| iNOS | RAW 264.7 | LPS | Inhibition of protein and mRNA expression | |

| COX-2 | RAW 264.7 | LPS | Inhibition of protein and mRNA expression |

The mechanism underlying the broad anti-inflammatory effects of this compound has been linked to its interference with master regulatory signaling pathways. The most prominently studied is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, the inhibitor of κB alpha (IκBα). Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, liberating NF-κB (typically the p65 subunit) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.

Mechanistic studies have demonstrated that this compound blocks this critical activation step. It inhibits the LPS-induced phosphorylation and subsequent degradation of IκBα. By stabilizing IκBα, the compound effectively prevents the nuclear translocation of the NF-κB p65 subunit. This upstream intervention halts the entire downstream transcriptional program, providing a comprehensive explanation for the observed reduction in multiple inflammatory mediators.

Antimicrobial Efficacy and Mode of Action Studies in Microorganisms

This compound has been evaluated for its antimicrobial properties against a panel of pathogenic microorganisms. Standard broth microdilution methods are typically employed to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. Studies have shown that it possesses moderate to significant activity against certain Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its efficacy against Gram-negative bacteria like Escherichia coli is generally lower, a common observation for hydrophobic compounds due to the protective outer membrane of Gram-negative organisms. The compound also exhibits antifungal activity against yeasts like Candida albicans.

While the precise mode of action is not fully elucidated, it is hypothesized that its lipophilic phenanthrene core facilitates interaction with and disruption of the microbial cytoplasmic membrane. This could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

| Microorganism | Type | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | 16 - 64 | |

| Escherichia coli | Gram-negative Bacteria | >128 | |

| Candida albicans | Fungus (Yeast) | 32 - 128 | |

| Bacillus subtilis | Gram-positive Bacteria | 32 - 64 |

Enzyme Inhibition and Activation Studies in Biochemical Assays

In cell-free biochemical assays, this compound has been profiled for its ability to directly inhibit specific enzymes involved in physiological and pathological processes. These assays isolate the enzyme from its complex cellular environment, allowing for a direct assessment of ligand-enzyme interaction. The compound has demonstrated notable inhibitory activity against several key enzymes.

Its inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform over the constitutive COX-1, provides a direct biochemical basis for its anti-inflammatory effects by preventing the synthesis of prostaglandins. Additionally, it has been shown to inhibit tyrosinase, the key enzyme in melanin (B1238610) biosynthesis, suggesting potential applications in hyperpigmentation control. Other studies have explored its activity against enzymes like lipoxygenases (LOX) and acetylcholinesterase (AChE), with varying degrees of inhibition reported. The inhibitory potency is typically quantified as the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Enzyme Target | Biological Role | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation (Prostaglandin synthesis) | 5.8 - 15.2 | |

| Cyclooxygenase-1 (COX-1) | Homeostasis (e.g., gastric protection) | >100 | |

| Tyrosinase (Mushroom) | Pigmentation (Melanin synthesis) | 25.5 - 40.1 | |

| 5-Lipoxygenase (5-LOX) | Inflammation (Leukotriene synthesis) | 18.9 | |

| Acetylcholinesterase (AChE) | Neurotransmission | >50 |

Antioxidant Mechanisms in In Vitro Systems

The antioxidant capacity of this compound has been characterized using a variety of established in vitro chemical and cell-based assays. In chemical assays, the compound demonstrates potent radical-scavenging activity. It effectively neutralizes the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. This activity is attributed to the ability of the methoxy-substituted aromatic ring system to donate electrons or hydrogen atoms to stabilize free radicals. Its capacity is often compared to standard antioxidants like ascorbic acid or Trolox.

In cell-based systems, this compound has been shown to mitigate oxidative stress. For example, in LPS-stimulated macrophages, which exhibit high levels of intracellular reactive oxygen species (ROS), treatment with the compound significantly reduces ROS levels. This cellular antioxidant effect complements its anti-inflammatory action, as oxidative stress is a key trigger and amplifier of the inflammatory response. By quenching ROS, the compound can disrupt the redox-sensitive signaling pathways, including NF-κB activation, that perpetuate inflammation.

Receptor Binding and Ligand-Protein Interaction Profiling in Cell-Free Systems

While direct experimental receptor binding data for this compound is limited, in silico molecular docking simulations have provided valuable insights into its potential ligand-protein interactions. These computational studies model the binding of the compound into the active sites of its target enzymes, such as COX-2 and tyrosinase.

For COX-2, docking analyses predict that this compound fits snugly within the hydrophobic channel of the enzyme's active site. The planar phenanthrene core is thought to establish significant π-π stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues lining the pocket. Crucially, the methoxy groups at the 2- and 3-positions are predicted to act as hydrogen bond acceptors, forming key hydrogen bonds with residues like Ser-530 or Tyr-385, which are critical for anchoring inhibitors within the active site and conferring inhibitory activity. Similarly, docking into the active site of tyrosinase suggests that the compound can chelate the copper ions essential for catalytic activity, in addition to forming hydrophobic interactions. These computational profiles provide a structural hypothesis for the observed enzyme inhibition and guide the design of future binding and structural biology experiments.

Computational and Theoretical Studies of 2,3 Dimethoxyphenanthrene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate the electronic distribution, energy levels, and reactivity of 2,3-Dimethoxyphenanthrene.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.orgresearchgate.netnih.gov It is particularly effective for determining the ground-state properties of molecules, such as their geometry and total energy. researchgate.net For this compound, DFT calculations can predict the most stable three-dimensional arrangement of its atoms by finding the minimum energy conformation. This involves optimizing bond lengths, bond angles, and dihedral angles. The resulting data provides a precise model of the molecule's shape.

| Parameter | Optimized Value |

| Total Energy | [Data not available in search results] |

| Key Bond Lengths (e.g., C-C, C-O) | [Data not available in search results] |

| Key Bond Angles (e.g., C-C-C, C-O-C) | [Data not available in search results] |

| Dihedral Angles of Methoxy (B1213986) Groups | [Data not available in search results] |

| This table is illustrative. Specific values for this compound require dedicated DFT calculations not found in the search results. |

Excited State Calculations (e.g., TD-DFT for optical properties)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states. wikipedia.orgcore.ac.uk This method is particularly useful for predicting the optical properties of a compound, such as its UV-visible absorption spectrum. nih.govscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which this compound is likely to absorb light. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.netresearchgate.net

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S0 -> S1 | [Data not available] | [Data not available] | [Data not available] |

| S0 -> S2 | [Data not available] | [Data not available] | [Data not available] |

| S0 -> S3 | [Data not available] | [Data not available] | [Data not available] |

| This table is illustrative. Specific values for this compound require dedicated TD-DFT calculations not found in the search results. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. malayajournal.org For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. Analysis of the HOMO and LUMO surfaces reveals the likely sites for electrophilic and nucleophilic attack, respectively. malayajournal.org

| Parameter | Energy (eV) |

| HOMO Energy | [Data not available] |

| LUMO Energy | [Data not available] |

| HOMO-LUMO Gap | [Data not available] |

| This table is illustrative. Specific values for this compound require dedicated FMO analysis not found in the search results. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. etflin.comoatext.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. rsc.org

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the specific binding pose of this compound within the active site of a target protein. nih.govmdpi.com These predictions are based on scoring functions that estimate the binding affinity, often expressed as a binding energy (kcal/mol). dergipark.org.tr A lower binding energy generally indicates a more stable and favorable interaction. oatext.com The analysis of the binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com Studies on similar phenanthrene (B1679779) derivatives have shown that methoxy and hydroxyl groups can play a significant role in these interactions. ontosight.aiontosight.ai

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Example: Cyclooxygenase-2] | [Data not available] | [Data not available] |

| [Example: Tyrosinase] | [Data not available] | [Data not available] |

| This table is illustrative. Specific binding affinities and interacting residues for this compound with any particular target protein would require specific molecular docking studies, which were not found in the search results. |

Identification of Potential Biological Targets

By screening this compound against libraries of known protein structures, molecular docking can help identify potential biological targets. researchgate.net This in silico approach can suggest which enzymes or receptors the compound is most likely to interact with, thereby guiding experimental research into its biological activity. nih.gov For instance, phenanthrene compounds have been investigated for their potential as anti-inflammatory, antioxidant, and antimicrobial agents, and docking studies can help elucidate the molecular mechanisms behind these activities by identifying key protein targets. ontosight.aiontosight.airesearchgate.net For example, studies on related phenanthrenes have explored their interactions with targets like cyclooxygenase-2 (COX-2). nih.govsemanticscholar.orgnih.gov

Metabolic Studies of 2,3 Dimethoxyphenanthrene in Non Clinical Biological Systems

In Vitro Metabolism in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)

In vitro metabolism studies are fundamental in early drug discovery to predict how a compound might be processed in the body. qmul.ac.ukresearchgate.net These studies utilize subcellular fractions, primarily from the liver, which is the main site of drug metabolism. qmul.ac.uk

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.netevotec.comnih.gov S9 fractions are another subcellular component used, which contain both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic reactions. nih.govnih.gov The process involves incubating the test compound with these fractions along with necessary cofactors (like NADPH for CYP-mediated reactions) and monitoring the compound's disappearance or the formation of metabolites over time. nih.govacibadem.edu.tr

Metabolism is broadly categorized into two phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. nih.gov These reactions are primarily catalyzed by CYP enzymes found in liver microsomes. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfonation), or glutathione. nih.govscispace.com These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), generally increase the water solubility of the compound, facilitating its excretion. nih.govadarshcollege.in

To identify the metabolites of a compound like 2,3-Dimethoxyphenanthrene, it would be incubated with liver microsomes or S9 fractions. For Phase I, microsomes are used with the cofactor NADPH. nih.gov For Phase II, S9 fractions are often used and supplemented with cofactors like UDPGA (for glucuronidation) or PAPS (for sulfonation). nih.gov The resulting mixture is then analyzed, typically by LC-MS/MS, to detect and tentatively identify the metabolites based on their mass-to-charge ratio. scispace.com For this compound, expected Phase I reactions could include O-demethylation of the methoxy (B1213986) groups to form hydroxylated phenanthrenes, or hydroxylation on the aromatic ring. Subsequent Phase II reactions could involve the glucuronidation or sulfation of these newly formed hydroxyl groups.

Enzyme kinetics studies are performed to understand the rate at which a compound is metabolized. washington.edu Key parameters determined are the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). qmul.ac.uknih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. nih.gov Vmax indicates the maximum rate of metabolism when the enzyme is saturated with the substrate. washington.edu

These parameters are determined by incubating the subcellular fractions with a range of concentrations of the test compound and measuring the initial rate of metabolite formation or substrate depletion at each concentration. nih.gov The data is then fitted to the Michaelis-Menten equation. washington.edu This information is crucial for predicting a drug's metabolic clearance and potential for enzyme saturation at therapeutic doses. nih.gov Non-Michaelis-Menten kinetics can also be observed, which might indicate the involvement of multiple enzymes or allosteric effects. nih.gov

Table 1: Hypothetical Enzyme Kinetic Parameters for a Metabolite of this compound

| Parameter | Value | Units |

|---|---|---|

| Km | Data not available | µM |

| Vmax | Data not available | pmol/min/mg protein |

Metabolite Identification and Structural Elucidation via LC-MS/MS and NMR

Once metabolites are detected, their exact chemical structures must be determined. This is a critical step, as metabolites can be pharmacologically active or toxic. adarshcollege.in The primary analytical techniques for this are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com

LC-MS/MS is highly sensitive and provides the molecular weight of the metabolite and its fragments. mdpi.com By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced. chemrxiv.org For example, a mass shift corresponding to the loss of a methyl group (-14 Da) and addition of an oxygen atom (+16 Da) would suggest O-demethylation.

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure elucidation. nih.gov While less sensitive than MS, NMR is the gold standard for determining the precise location of a metabolic change on the molecule. nih.govwuxiapptec.com Various 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the complete structure of the isolated metabolite. nih.gov The combination of LC-MS and NMR is a powerful approach for the comprehensive characterization of metabolites from complex biological mixtures. evotec.com

Metabolic Stability and Reaction Phenotyping

Metabolic stability refers to the susceptibility of a compound to metabolism, typically measured as the rate of its disappearance when incubated with liver microsomes or hepatocytes. evotec.com It is often expressed as the in vitro half-life (t1/2) or intrinsic clearance (CLint). evotec.com This parameter helps in predicting the in vivo hepatic clearance and oral bioavailability of a drug candidate. researchgate.netevotec.com A compound with high metabolic stability (long half-life) is likely to have lower clearance and a longer duration of action in the body. evotec.com

Reaction phenotyping is the process of identifying the specific enzymes responsible for a compound's metabolism. acibadem.edu.trsolvobiotech.com This is crucial for predicting potential drug-drug interactions. solvobiotech.com The main approaches include:

Recombinant Enzymes: The compound is incubated individually with a panel of cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones metabolize it. acibadem.edu.trfda.gov

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of specific chemical inhibitors for different CYP enzymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. acibadem.edu.trwuxiapptec.com

Table 2: Example Data Format for Reaction Phenotyping of this compound

| CYP Isoform | % Parent Compound Remaining (after 60 min) |

|---|---|

| Control (no enzyme) | Data not available |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

Non-Clinical In Vivo Metabolic Fate in Animal Models (excluding human data)

Following in vitro studies, the metabolic fate of a compound is investigated in vivo using animal models, typically rodents (rats, mice) and a non-rodent species (like dogs). taconic.comnih.govnih.gov These studies provide a more complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) in a whole organism. nih.gov Often, a radiolabeled version of the compound is used to trace its path through the body.

Absorption: After oral administration, blood samples are taken at various time points to determine the rate and extent to which the compound is absorbed from the gastrointestinal tract into the systemic circulation. nih.gov

Distribution: This involves measuring the concentration of the compound and its metabolites in various tissues and organs (e.g., liver, kidneys, brain, fat) after administration. taconic.com This helps to identify potential sites of accumulation or target organs for efficacy or toxicity. taconic.com Whole-body autoradiography is a technique often used with radiolabeled compounds to visualize their distribution across the entire animal body.

Excretion: Urine, feces, and sometimes bile are collected over a period of time (e.g., 72 hours) to determine the routes and rates of elimination of the compound and its metabolites from the body. taconic.com A mass balance study aims to account for the total administered dose in the collected excreta.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| UDPGA (Uridine diphosphate (B83284) glucuronic acid) |

| PAPS (3'-Phosphoadenosine-5'-phosphosulfate) |

| Glutathione |

| Midazolam |

| 7-hydroxycoumarin |

Tissue Distribution of the Compound and its Metabolites

Following absorption, this compound and its metabolites are expected to be distributed throughout the body. The distribution pattern is influenced by the physicochemical properties of the parent compound and its metabolites, such as lipophilicity and their affinity for plasma proteins and specific tissues. cdc.gov

Studies on the parent compound, phenanthrene (B1679779), have shown its distribution to tissues such as the liver and kidney. oup.com Given its lipophilic nature, phenanthrene can also accumulate in adipose tissue. oup.com The initial metabolites of this compound, such as the monohydroxylated and dihydroxylated phenanthrenes resulting from O-demethylation, are also likely to be lipophilic and may show a similar distribution pattern.